molecular formula C19H29NOS B4654551 4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide

4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide

Cat. No. B4654551
M. Wt: 319.5 g/mol
InChI Key: IAJIMXCUQZUCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with biological systems and has been studied for its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide is not fully understood. However, it has been shown to interact with the endocannabinoid system by binding to the CB2 receptor, which is primarily expressed on immune cells. This interaction can lead to the modulation of immune function and the suppression of inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide can modulate the immune response by suppressing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound has also been shown to reduce the severity of inflammatory diseases such as arthritis and colitis in animal models. Additionally, it has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide in lab experiments is its ability to modulate the immune response and suppress inflammation. This makes it a useful tool for studying the role of inflammation in various diseases and for developing anti-inflammatory therapies. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on 4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide. One area of interest is its potential as an anti-inflammatory agent for the treatment of various diseases, including autoimmune disorders and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other biological systems. Finally, studies are needed to determine the optimal dose and route of administration for this compound to minimize potential toxicity.

Scientific Research Applications

4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide has been studied for its potential applications in the field of medicine. It has been shown to interact with various biological systems, including the endocannabinoid system, which plays a role in pain perception, appetite regulation, and immune function. This compound has also been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune response.

properties

IUPAC Name

4-tert-butyl-N-(2-cyclohexylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NOS/c1-19(2,3)16-11-9-15(10-12-16)18(21)20-13-14-22-17-7-5-4-6-8-17/h9-12,17H,4-8,13-14H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJIMXCUQZUCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCSC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-(cyclohexylsulfanyl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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